1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea
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Description
1-(5-(4-(4-Chlorophenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C22H22ClN5O2S and its molecular weight is 455.96. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the H1 receptors . These receptors are known to interact with histamine, a compound that plays a significant role in allergic reactions . When an allergen enters the body, it triggers the release of histamine, which then binds to H1 receptors and causes symptoms of allergies .
Mode of Action
This compound acts as an antagonist to the H1 receptors . It has a higher affinity for these receptors than histamine, meaning it can effectively block histamine from binding to the receptors . By doing so, it prevents the allergic reaction that would normally occur when histamine binds to the H1 receptors .
Biochemical Pathways
The compound’s action on the H1 receptors affects the histamine pathway . Normally, when histamine binds to the H1 receptors, it triggers a cascade of biochemical reactions that lead to the symptoms of an allergic reaction . By blocking the binding of histamine to the receptors, the compound prevents this cascade from occurring, thereby inhibiting the allergic reaction .
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability
Result of Action
The result of the compound’s action is a significant reduction in the symptoms of allergic reactions . In particular, it has been shown to have potent effects against allergic asthma and allergic itching . Some derivatives of this compound have even been found to have stronger potency against these conditions than levocetirizine, a commonly used antihistamine .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the body can affect the compound’s ability to bind to the H1 receptors . Additionally, factors such as pH and temperature can potentially affect the compound’s stability
Properties
IUPAC Name |
1-[5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2S/c1-15-19(31-22(24-15)26-21(30)25-17-5-3-2-4-6-17)20(29)28-13-11-27(12-14-28)18-9-7-16(23)8-10-18/h2-10H,11-14H2,1H3,(H2,24,25,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFDMGCJWWANRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.